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molecular formula C8H6FIO2 B3118325 2-Fluoro-3-iodo-4-methoxybenzaldehyde CAS No. 2365419-30-1

2-Fluoro-3-iodo-4-methoxybenzaldehyde

Cat. No. B3118325
M. Wt: 280.03 g/mol
InChI Key: KZRXNWKQSSTNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07102000B2

Procedure details

To a solution of 2-(2-fluoro-3-iodo-4-methoxy-phenyl)-[1,3] dioxolane (5.284 g, 16.30 mmol) in acetone (170 mL) was added HCl (1N, 170 mL) and the solution stirred at room temperature for 48 hrs. The solution was extracted with ethyl acetate and washed successively with water, brine, dried (MgSO4), filtered and evaporated. The residue was purified on silica gel (eluent: 10% ethyl acetate in hexane) to give 2.22 g of 2-Fluoro-3-iodo-4-methoxy benzaldehyde (38% for 2 steps). 1H NMR (300 MHz; CDCl3): 4.00 (s, 3 H), 6.74 (d, J=8.4 Hz, 1 H), 7.88 (t, J=8.1 Hz, 1 H), 10.21 (s, 1 H).
Name
2-(2-fluoro-3-iodo-4-methoxy-phenyl)-[1,3] dioxolane
Quantity
5.284 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([I:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[CH:11]1OCC[O:12]1.Cl>CC(C)=O>[F:1][C:2]1[C:7]([I:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[CH:11]=[O:12]

Inputs

Step One
Name
2-(2-fluoro-3-iodo-4-methoxy-phenyl)-[1,3] dioxolane
Quantity
5.284 g
Type
reactant
Smiles
FC1=C(C=CC(=C1I)OC)C1OCCO1
Name
Quantity
170 mL
Type
reactant
Smiles
Cl
Name
Quantity
170 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 48 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (eluent: 10% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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